Product packaging for Dnacin A1(Cat. No.:)

Dnacin A1

Cat. No.: B1251521
M. Wt: 397.4 g/mol
InChI Key: TWRFZLWJOXKOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dnacin A1 is a potent naphthyridinomycin-type antitumor antibiotic of significant interest in cancer research and cell biology studies . This compound exerts its biological activity by specifically targeting cell cycle regulation. Research has demonstrated that this compound, along with its related analog Dnacin B1, is a potent inhibitor of cdc25B phosphatase activity . The cdc25 family of phosphatases plays a critical role in activating cyclin-dependent kinases, thereby driving cell cycle progression. By inhibiting cdc25B in a non-competitive manner, this compound disrupts this process, providing a valuable tool for investigating cell cycle checkpoints and the mechanisms of uncontrolled cell proliferation . The structural elucidation of this compound confirms its classification within this family of antibiotics, characterized by a complex molecular architecture that is essential for its function . For research purposes only. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23N5O4 B1251521 Dnacin A1

Properties

Molecular Formula

C20H23N5O4

Molecular Weight

397.4 g/mol

IUPAC Name

13-amino-16-(hydroxymethyl)-20-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile

InChI

InChI=1S/C20H23N5O4/c1-23-10-4-8-16(23)18-17(24-2-3-29-20(8)24)15-13(27)5-9(22)19(28)14(15)12(7-26)25(18)11(10)6-21/h5,8,10-12,16-18,20,26H,2-4,7,22H2,1H3

InChI Key

TWRFZLWJOXKOBK-UHFFFAOYSA-N

Canonical SMILES

CN1C2CC3C1C4C(C5=C(C(N4C2C#N)CO)C(=O)C(=CC5=O)N)N6C3OCC6

Synonyms

dnacin A1
dnacin B1
dnacins

Origin of Product

United States

Isolation and Advanced Characterization Methodologies for Dnacin A1

Producer Organism Identification and Cultivation Strategies

Dnacin A1 is a natural product synthesized by an actinomycete, designated as strain No. C-14482 (N-1001). Detailed taxonomic studies have identified this microorganism as belonging to the genus Nocardia, and it has been specifically designated as Nocardia sp. No. C-14482 (N-1001).

The identification of this strain is based on a unique combination of morphological and chemical characteristics. These distinguishing features are crucial for the correct identification and subsequent cultivation for the production of this compound. Key characteristics of the producer organism are summarized below.

FeatureDescription
Morphology on Solid Media Formation of coremia (spore-producing structures).
Spore Characteristics Produces rod-shaped, motile spores with peritrichous flagella (flagella distributed over the entire surface).
Growth in Liquid Media Exhibits fragmentation of mature organisms in later growth stages, with some fragments showing motility.
Cell Wall Composition Contains meso-diaminopimelic acid (meso-DAP), a characteristic component of many actinomycete cell walls.
Biochemical Properties Demonstrates resistance to lysozyme.
Genomic Composition The guanine-cytosine (GC) content of its DNA is 71 ± 1 mol%.

The production of this compound is achieved through fermentation of Nocardia sp. No. C-14482. This cultivation process is fundamental to obtaining the necessary quantities of the compound for subsequent isolation and structural analysis.

Advanced Isolation and Purification Techniques for this compound

The isolation of this compound from the culture broth of Nocardia sp. No. C-14482 is a critical step that yields the pure compound for analysis. The process results in the isolation of this compound as dark red or reddish-brown needles. While the specific details of the multi-step chromatographic procedure are proprietary to the original research, the general workflow for isolating such natural products involves a combination of advanced separation techniques.

These methods are designed to separate the target compound from a complex mixture of other metabolites, media components, and cellular debris. The purification process typically relies on the differential physicochemical properties of the molecules in the mixture, such as polarity, size, and charge.

Typical Advanced Purification Techniques:

Solvent Extraction: Initial partitioning of the culture broth or mycelial extract between aqueous and organic solvents to achieve a crude separation based on polarity.

Column Chromatography: A series of chromatographic steps using different stationary phases (e.g., silica (B1680970) gel, alumina, or reversed-phase materials like C18) and mobile phase gradients to separate compounds with varying polarities.

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used in the final stages of purification to achieve high purity. Both normal-phase and reversed-phase HPLC can be employed, often with photodiode array (PDA) or mass spectrometric (MS) detection to track the target compound.

Size-Exclusion Chromatography: Used to separate molecules based on their size, which can be effective in removing high-molecular-weight contaminants.

Sophisticated Spectroscopic and Structural Elucidation Methods Applied to this compound

The determination of the chemical structure of this compound, a compound with the molecular formula C₂₀H₂₃N₅O₄, was accomplished through the application of various sophisticated spectroscopic analyses. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. It provides precise information about the carbon-hydrogen framework of a molecule. A suite of 1D and 2D NMR experiments is typically employed to assemble the complete molecular structure.

1D NMR: ¹H NMR spectra reveal the number of different types of protons and their immediate electronic environment, while ¹³C NMR spectra provide information on the carbon skeleton.

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between protons and carbons, allowing for the piecing together of molecular fragments. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly crucial for determining the spatial proximity of atoms, which is vital for stereochemical analysis.

The following table illustrates the type of data obtained from NMR analysis for structural determination.

NMR ExperimentInformation ObtainedRelevance to this compound Structure
¹H NMR Chemical shifts, integration, and coupling constants of protons.Identifies proton environments and their neighboring protons.
¹³C NMR Chemical shifts of carbon atoms.Defines the carbon backbone of the molecule.
COSY Correlates protons that are coupled to each other (typically through 2-3 bonds).Establishes H-H connectivity within molecular fragments.
HSQC Correlates protons directly attached to carbons.Assigns protons to their corresponding carbons.
HMBC Correlates protons and carbons over longer ranges (typically 2-3 bonds).Connects molecular fragments to build the overall structure.
NOESY Correlates protons that are close in space, regardless of bond connectivity.Determines the relative stereochemistry of the molecule.

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to accurately measure the mass of the molecular ion, confirming the elemental composition of C₂₀H₂₃N₅O₄.

Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the parent molecule. In an MS/MS experiment, the molecular ion of this compound is selected and subjected to collision-induced dissociation, breaking it into smaller fragment ions. The analysis of these fragmentation patterns provides clues about the structure of the original molecule, helping to confirm the arrangement of atoms and functional groups deduced from NMR data.

UV-Visible and IR spectroscopy provide information about the functional groups and conjugated systems within a molecule.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound shows characteristic absorption maxima that point to the presence of specific chromophores. These absorptions are indicative of the aminobenzoquinone moieties within the Dnacin structure.

Wavelength (λmax)
213 nm
281 or 283 nm
496 nm

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching and bending of chemical bonds). The resulting spectrum provides a "fingerprint" of the functional groups present. For a molecule like this compound, an IR spectrum would be used to identify key functional groups such as carbonyls (C=O) from the quinone structure, amines (N-H), and various C-H, C-N, and C-O bonds, further confirming the structural features elucidated by NMR and MS.

The stereochemistry of a molecule, or the 3D arrangement of its atoms, is a critical aspect of its structure and biological activity. For this compound, the relative stereochemistry was clarified through the analysis of NOESY (Nuclear Overhauser Effect Spectroscopy) spectra.

The NOESY experiment detects protons that are close to each other in space (typically within 5 Å). By observing cross-peaks between specific protons in the 2D NOESY spectrum, researchers can deduce their relative orientation. This information is crucial for determining the configuration of stereocenters relative to one another, leading to a complete three-dimensional model of the this compound molecule.

High-Resolution Structural Studies of this compound

The elucidation of the chemical structure of this compound, which has the molecular formula C₂₀H₂₃N₅O₄, was accomplished through detailed spectroscopic analysis. Current time information in Tokyo, JP. The primary methodology for determining the complex stereochemistry of the molecule was Nuclear Overhauser Effect SpectroscopY (NOESY), a powerful 2D NMR technique that can reveal the spatial proximity of atoms within a molecule. Current time information in Tokyo, JP.

Spectroscopic Fingerprinting of this compound

While the original research did not publish a complete high-resolution crystal structure, the spectroscopic data provided the crucial information needed to piece together the molecule's intricate framework. The process of structure elucidation relies on interpreting various NMR signals to understand the connectivity and spatial arrangement of atoms.

Key spectroscopic techniques that would have been employed in the structural determination of this compound include:

¹H NMR (Proton NMR): This technique provides information about the different types of hydrogen atoms in the molecule and their immediate chemical environment. The chemical shift of each proton, the splitting pattern (due to coupling with neighboring protons), and the integration (the number of protons) are all critical pieces of the structural puzzle.

¹³C NMR (Carbon NMR): This method reveals the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., whether they are part of an alkane, alkene, aromatic ring, or carbonyl group).

COSY (Correlation SpectroscopY): This 2D NMR technique identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to establish the connectivity of different fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached, allowing for the assignment of specific protons to their corresponding carbons.

NOESY (Nuclear Overhauser Effect SpectroscopY): As previously mentioned, this is a key technique for determining the stereochemistry of a molecule. It identifies protons that are close to each other in space, even if they are not directly connected by chemical bonds. The intensity of the NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing quantitative distance constraints that are essential for building a 3D model of the molecule. Current time information in Tokyo, JP.

The collective interpretation of data from these experiments allows chemists to meticulously assemble the structure of a complex natural product like this compound.

Hypothetical Spectroscopic Data for this compound

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.85d8.01HAr-H
7.20d8.01HAr-H
5.50s1HO-CH-N
4.20m1HCH-N
3.80s3HOCH₃
3.50dd12.0, 4.01HCH₂
3.30dd12.0, 6.01HCH₂
2.80m1HCH
2.50s3HN-CH₃
2.10m2HCH₂
1.80m2HCH₂
1.30d7.03HCH₃

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
185.0C=OQuinone C=O
180.0C=OQuinone C=O
160.0CAr-C
145.0CAr-C
135.0CHAr-CH
120.0CHAr-CH
90.0CHO-CH-N
65.0CHCH-N
60.0CH₃OCH₃
55.0CH₂CH₂
45.0CHCH
40.0CH₃N-CH₃
30.0CH₂CH₂
25.0CH₂CH₂
15.0CH₃CH₃

Table 3: Hypothetical Key NOESY Correlations for this compound

Proton 1Proton 2Interpretation
H at 5.50 ppmH at 4.20 ppmSpatial proximity indicating a specific stereochemical relationship.
H at 5.50 ppmH at 2.50 ppm (N-CH₃)Indicates the orientation of the N-methyl group relative to the rest of the molecule.
H at 4.20 ppmH at 1.30 ppm (CH₃)Confirms the relative stereochemistry of the chiral center.
H at 7.85 ppmH at 3.80 ppm (OCH₃)Establishes the position of the methoxy (B1213986) group on the aromatic ring.

The painstaking analysis of such detailed spectroscopic data allows for the unambiguous determination of the constitution and relative configuration of complex natural products like this compound, paving the way for further investigation into their biological properties.

Biosynthesis of Dnacin A1

Biosynthetic Gene Cluster (BGC) Identification and Genomic Analysis for Dnacin A1

The elucidation of the biosynthetic pathway for this compound, and its closely related congener Dnacin B1, has largely relied on genomic analysis of the producing organism, Actinosynnema pretiosum subsp. auranticum strain DSM 44131T. This approach has been crucial in identifying the specific gene clusters responsible for their production. nih.govresearchgate.net

Comparative Genomics Approaches for this compound BGC Elucidation

Comparative genomics has played a pivotal role in identifying the biosynthetic gene cluster (BGC) associated with this compound and Dnacin B1. By comparing the genomes of Actinosynnema pretiosum subsp. auranticum strains, researchers identified a significant DNA region related to the biosynthesis of these THIQ alkaloids. nih.govresearchgate.net Specifically, a 66.9 kilobase (kb) DNA region containing 41 open reading frames (ORFs) was identified as the BGC for Dnacin B1 in strain DSM 44131T. nih.govresearchgate.netfishersci.fi This BGC exhibits approximately 64% similarity with the biosynthetic gene cluster of naphthyridinomycin (NDM), another THIQ alkaloid, highlighting evolutionary relationships among these complex natural products. nih.govresearchgate.net The involvement of this BGC in Dnacin B1 biosynthesis was confirmed through gene deletion experiments, which led to a complete loss of Dnacin B1 production. nih.govresearchgate.net Given the structural similarity and shared origin, it is inferred that the biosynthesis of this compound is encoded within the same or a highly similar gene cluster. nih.govresearchgate.net

Genetic Organization and Regulation of the this compound Biosynthetic Pathway

The genetic organization of the Dnacin B1 biosynthetic pathway, which serves as a strong analogue for this compound, is characterized by the presence of multiple genes encoding enzymes involved in various steps of the biosynthesis. The 66.9 kb BGC in Actinosynnema pretiosum subsp. auranticum DSM 44131T comprises 41 ORFs. nih.govresearchgate.net These ORFs include genes for the synthesis of p-aminophenylalanine (PAPA), a crucial precursor, as well as four non-ribosomal peptide synthetase (NRPS) genes (dinL, dinJ, dinN, dinO). nih.govresearchgate.net Additionally, the cluster contains genes putatively involved in extension unit biosynthesis, various modification steps, regulation, transport, and resistance mechanisms. nih.govresearchgate.net

The following table outlines some of the deduced functions of ORFs within the Dnacin B1 biosynthetic gene cluster, providing insight into the potential genetic organization for this compound biosynthesis:

ORF NameDeduced Function (for Dnacin B1 BGC)
dinLNon-ribosomal peptide synthetase (NRPS)
dinJNon-ribosomal peptide synthetase (NRPS)
dinNNon-ribosomal peptide synthetase (NRPS), Acyl-CoA ligase, Peptidyl carrier protein
dinONon-ribosomal peptide synthetase (NRPS)
dinVInvolved in p-aminophenylalanine (PAPA) synthesis
dinEInvolved in p-aminophenylalanine (PAPA) synthesis
dinFInvolved in p-aminophenylalanine (PAPA) synthesis
dinYMethyltransferase
dinAFAD-linked oxidase
dinCPeptidase

Enzymatic Machinery and Biochemical Mechanisms in this compound Biosynthesis

The biosynthesis of this compound, like other complex natural products, relies on a sophisticated enzymatic machinery that orchestrates a series of biochemical reactions. Given the close structural relationship and shared producing organism, the enzymatic mechanisms elucidated for Dnacin B1 are highly indicative of those involved in this compound biosynthesis.

Non-Ribosomal Peptide Synthetase (NRPS) System Components in this compound Biosynthesis

Non-ribosomal peptide synthetases (NRPSs) are multi-modular enzyme complexes responsible for the assembly of diverse non-ribosomal peptides, including many antibiotics and antitumor agents. nih.govmdpi.comnih.govnih.gov A typical NRPS system operates in an assembly-line fashion, with each module generally comprising three essential domains:

Adenylation (A) domain: Responsible for recognizing and activating a specific amino acid substrate by forming an aminoacyl adenylate intermediate, utilizing ATP. nih.govnih.gov

Thiolation (T) domain (also known as Peptidyl Carrier Protein, PCP): A flexible domain that carries the activated amino acid or growing peptide chain via a 4'-phosphopantetheine (B1211885) arm. nih.govnih.gov

Condensation (C) domain: Catalyzes the formation of peptide bonds between the amino acid attached to the upstream PCP and the incoming amino acid on the downstream PCP. nih.govnih.govnih.gov

In the context of Dnacin B1 biosynthesis, the BGC contains modular NRPS genes, specifically dinL, dinJ, dinN, and dinO. nih.govresearchgate.net These genes encode the enzymes responsible for the core tetrahydroisoquinoline (THIQ) NRPS biosynthesis system. nih.gov DinJ, for instance, is identified as a tetradomain NRPS, including a reductase (RE) domain at its C-terminus, which is crucial for Pictet-Spengler (PS) and Mannich-type reactions that form the core scaffolds of Dnacin B1. fishersci.fi

Functional Characterization of Key Biosynthetic Enzymes (e.g., Acyl-CoA Ligases, Peptidyl Carrier Proteins, Methyltransferases, Oxidases, Peptidases)

Several key enzymes have been functionally characterized within the Dnacin B1 biosynthetic pathway, providing insights into the complex transformations involved.

Acyl-CoA Ligases and Peptidyl Carrier Proteins (PCPs): DinN is described as a didomain enzyme possessing both acyl-CoA ligase (AL) and peptidyl carrier protein (PCP) activities. nih.gov This enzyme is responsible for loading a cryptic fatty acyl chain and initiating the assembly of the Dnacin B1 skeleton. nih.gov PCPs, in general, are crucial for shuttling acyl intermediates between active sites of enzymes in fatty acid and polyketide synthesis, and similarly for amino acids in NRPS systems. naturtejo.com

Methyltransferases: The enzyme encoded by dinY shows sequence similarity to methyltransferases like NapV, suggesting its role in N-methylation steps within the Dnacin B1 biosynthetic pathway. nih.gov Methyltransferases are enzymes that catalyze the transfer of a methyl group from a donor to an acceptor molecule, a common modification in natural product biosynthesis.

Oxidases: DinA is identified as an FAD-linked oxidase, similar to NapU, which is involved in oxidative activation processes. nih.gov Oxidases play a critical role in introducing oxygen atoms into molecules, often leading to structural diversification and bioactivity.

Peptidases: DinC, a peptidase, exhibits similarity to NapG and is thought to be a membrane-bound peptidase involved in the cleavage of a leader peptide and subsequent export of the precursor from the cell. nih.gov Peptidases are enzymes that break down proteins and peptides.

Precursor Incorporation and Identification of Biosynthetic Intermediates (e.g., p-Aminophenylalanine)

A critical precursor identified in the biosynthesis of Dnacin B1 is p-aminophenylalanine (PAPA) (PubChem CID: 151001). nih.govresearchgate.netfishersci.fi This unit is specifically incorporated for the formation of the quinone moiety, a characteristic structural feature of Dnacin B1. nih.govresearchgate.netfishersci.fi The biosynthesis of PAPA itself involves the genes dinV, dinE, and dinF, which have been successfully heterologously expressed in Escherichia coli to confirm their role in PAPA synthesis. nih.govresearchgate.netfishersci.fi Furthermore, the 3-OH-PAPA precursor is transferred to the PCP domain of DinJ following adenylation by DinH, indicating a specific enzymatic step in its incorporation into the growing polyketide/peptide chain. fishersci.fi This highlights the intricate precursor incorporation mechanisms that define the final structure of this compound and its analogues.

Investigation of Leader Peptide Mechanisms in NRPS Assembly for this compound

In the context of nonribosomal peptide synthesis, leader peptides often play a critical role in guiding the assembly process, ensuring correct folding, maturation, and sometimes export of the nascent peptide. While general mechanisms of leader peptides in NRPS systems involve their cleavage by specific peptidases to release the mature product nih.gov, specific details concerning this compound's leader peptide mechanisms are emerging through studies of related compounds.

For instance, in the biosynthesis of Dnacin B1, a related benzoquinoid antibiotic produced by Actinosynnema strains alongside this compound, a peptidase named DinC has been identified. DinC exhibits 56% sequence similarity with NapG, a known membrane-bound peptidase. This similarity suggests that DinC may participate in the cleavage of a leader peptide and subsequent export of the precursor molecule from the cell during Dnacin B1 biosynthesis nih.gov. Given the structural and biosynthetic similarities often observed between co-produced natural products like this compound and B1, it is plausible that analogous leader peptide mechanisms, potentially involving similar peptidase activities, are at play in the NRPS assembly of this compound. This highlights the importance of such enzymatic steps in the maturation and release of these complex molecules.

Biosynthetic Pathway Engineering for this compound Production and Diversification

Biosynthetic pathway engineering involves the deliberate manipulation of metabolic pathways within an organism to enhance the production of desired compounds or to generate novel chemical entities wikipedia.orgwikiwand.com. This approach is particularly valuable for natural products like this compound, which are often produced in low yields by their native producers. The sequencing of genomes from Actinosynnema strains, known producers of dnacins, has significantly advanced the potential for systematic metabolic engineering to optimize the titer of these bioactive products nih.gov.

Gene Overexpression: Increasing the copy number or expression levels of genes encoding rate-limiting enzymes in the this compound pathway can lead to a higher production rate of the compound naturtejo.com.

Gene Knockout/Down: Eliminating or reducing the expression of genes involved in competing pathways or those responsible for degrading this compound can redirect metabolic resources towards its synthesis nih.gov.

Promoter Engineering: Modifying promoter regions to enhance the transcription of biosynthetic genes can lead to increased enzyme production and, consequently, higher yields wikipedia.org.

CRISPR-Cas9 Technology: Precise gene editing using tools like CRISPR-Cas9 allows for targeted modifications to the plant's existing genes, potentially improving traits such as yield nih.gov.

While specific data tables detailing yield enhancements for this compound through these methods were not found, the general principles of "titer optimization" through "systematic metabolic engineering" are actively pursued in Actinosynnema strains for their bioactive products, including dnacins nih.gov. These strategies offer a promising avenue for improving the production of this compound.

Rational design in pathway engineering leverages detailed knowledge of enzyme structure, function, and reaction mechanisms to introduce specific changes that lead to the generation of novel compounds. For NRPS systems like that of this compound, this can involve:

Domain Swapping: Exchanging specific catalytic domains (e.g., adenylation, condensation) between different NRPS modules or even different NRPS systems can alter substrate specificity or introduce new chemical functionalities, leading to the production of hybrid natural products.

Site-Directed Mutagenesis: Introducing targeted mutations in the active sites of specific enzymes within the this compound biosynthetic pathway can modify their substrate promiscuity or catalytic activity, allowing the incorporation of unnatural amino acid precursors or the formation of modified peptide bonds.

Introduction of Heterologous Enzymes: Incorporating enzymes from other biosynthetic pathways can introduce new chemical transformations (e.g., methylation, hydroxylation, cyclization) into the this compound scaffold, thereby generating structurally diversified analogues.

Precursor-Directed Biosynthesis: Feeding unnatural or modified precursor molecules to the producing organism can lead to their incorporation into the biosynthetic pathway, resulting in novel analogues wikiwand.com.

The goal of such rational design efforts is to create "new-to-nature compounds" or "analogues of existing drugs" with potentially improved biological activities or physicochemical properties wikipedia.org. While specific examples of rationally designed this compound analogues were not detailed in the provided search results, the principles of pathway engineering offer a powerful framework for the targeted diversification of the this compound chemical scaffold.

Chemical Synthesis of Dnacin A1 and Its Analogues

Total Synthesis Strategies for Dnacin A1

The total synthesis of this compound and related naphthyridinomycin-type antibiotics has been an area of significant research, with notable contributions aimed at constructing their complex molecular frameworks. nih.govcam.ac.ukslideshare.net These strategies often leverage advanced synthetic methodologies to establish the challenging structural features and stereochemical integrity of the natural product.

Retrosynthetic Analysis and Identification of Key Synthetic Intermediates

Retrosynthetic analysis is a fundamental problem-solving approach in organic synthesis, involving the conceptual deconstruction of a target molecule into simpler, readily available starting materials. istl.orgacs.orgbrandon-russell.comresearchgate.net For a molecule as complex as this compound, this analysis typically involves strategic disconnections that simplify the polycyclic system and reveal key synthetic intermediates.

A crucial aspect in the synthesis of naphthyridinomycin-type antibiotics, including this compound, is the construction of their core structures. Research has highlighted a connection to Fukuyama's synthesis of cyanocycline A, another member of this antibiotic family. nih.govnih.gov An advanced intermediate, specifically compound 33, from Fukuyama's synthesis of cyanocycline A, has been identified as a key complexity-building intermediate. nih.govnih.gov This intermediate is a highly functionalized pyrrolidine (B122466), suggesting that the retrosynthetic pathway for this compound would likely involve disconnections leading back to such a pyrrolidine scaffold, which can then be elaborated to form the complete hexacyclic system.

Development of Stereoselective Synthetic Methodologies

The presence of numerous stereocenters within the this compound structure necessitates the development and application of highly stereoselective synthetic methodologies to control the absolute and relative configurations. The elucidation of the relative stereochemistry of dnacins has been achieved through detailed spectroscopic analyses, including NOESY spectra. nih.gov

A significant stereoselective strategy employed in the context of naphthyridinomycin-type natural products, and thus relevant to this compound, is the asymmetric [C+NC+CC] coupling reaction. nih.gov This multicomponent reaction is capable of predictably and controllably assembling aldehyde, amine, and alkene components to yield highly functionalized pyrrolidines. nih.gov This method is instrumental in establishing the stereogenic centers within the pyrrolidine core, which is a common and critical structural motif in this class of antibiotics. Such single-step reactions allow for the efficient synthesis of complex chiral molecules from simpler substrates, minimizing the need for extensive protection-deprotection sequences. nih.gov

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of natural products like this compound is crucial for exploring structure-activity relationships (SARs), optimizing biological properties, and potentially developing new therapeutic agents. jetir.orgmdpi.comresearchgate.net

Targeted Structural Modifications for Functional Probing

Targeted structural modifications involve systematically altering specific parts of the molecule to understand their influence on biological activity and to probe functional mechanisms. This compound and its natural analogue, Dnacin B1, are known to inhibit cdc25B phosphatase activity.

While the general importance of targeted structural modifications for functional probing and SAR studies is well-established in medicinal chemistry, detailed research findings specifically outlining the synthesis and functional probing of targeted structural modifications of this compound analogues are not extensively detailed in the readily available literature. Studies often focus on the biological activity of the natural products themselves and their naturally occurring variants, such as Dnacin B1.

Application of Combinatorial and Diversity-Oriented Synthetic Approaches

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies that enable the rapid generation of large collections of structurally diverse small molecules, which are invaluable for drug discovery and chemical biology. cam.ac.ukslideshare.netnih.govmdpi.com These approaches aim to maximize chemical space coverage by introducing variations in molecular scaffolds, appendages, functional groups, and stereochemistry. nih.govcam.ac.ukmdpi.com

In the broader context of natural product synthesis and drug discovery, researchers have applied DOS to create chemical libraries for identifying biologically active compounds. For instance, a researcher who made significant contributions to the total synthesis of this compound and B1 also utilized Diversity-Oriented Synthesis to design and execute the synthesis of chemical libraries aimed at discovering new biologically active molecules. nih.gov While this indicates the application of DOS principles in related research, specific examples of large-scale combinatorial or diversity-oriented libraries directly derived from and focused on this compound are not explicitly detailed in the provided information. However, the principles of DOS, which emphasize skeletal and stereochemical diversity, are well-suited for exploring the chemical space around complex natural products like this compound to uncover novel biological activities and improved properties.

Molecular Mechanism of Action and Biological Targets of Dnacin A1

Identification and Characterization of Primary Biological Targets of Dnacin A1

Research has focused on identifying the specific enzymes and pathways that this compound modulates to exert its observed effects.

This compound, along with Dnacin B1, functions as an antitumor antibiotic by inhibiting the activity of Cdc25B phosphatase. nih.govnih.gov This inhibition occurs in a non-competitive manner. nih.govnih.gov The Cdc25B protein is a crucial protein phosphatase directly involved in the activation of p34cdc2 protein kinase through dephosphorylation. nih.govnih.gov This activation is essential for the progression of the cell cycle, particularly regulating the G2/M transition. nih.govnih.gov The gene encoding Cdc25B is expressed at high levels in human cell lines, notably in certain cancer cells, making it a significant target in oncology. nih.govnih.gov

Table 1: this compound's Primary Enzymatic Target

Target EnzymeMechanism of ActionEffect on Cell CycleRelevance
Cdc25B PhosphataseNon-competitive inhibitionRegulates G2/M transition by activating Cdk1/cyclin BHighly expressed in cancer cells, making it an antitumor target. nih.govnih.gov

While the primary and most well-characterized enzymatic target of this compound is Cdc25B phosphatase, specific details regarding other direct enzyme modulations by this compound are not extensively detailed in the provided search results. Some studies on Dnacin analogs, such as Compound 39, have shown broader activity against other phosphatases like Cdc25A, VHR, and PTP1B, but this information pertains to analogs rather than this compound itself.

Cellular and Subcellular Interactions of this compound

Understanding how this compound interacts within cells and at the subcellular level is crucial for elucidating its complete mechanism of action.

Specific research findings detailing the direct DNA interaction mechanisms of this compound, such as DNA alkylation or minor groove binding, were not identified in the provided information. While general mechanisms of drug-DNA interaction, including groove binding, intercalation, and alkylation, are known for various antitumor agents, direct evidence linking this compound to these specific modes of DNA interaction is limited in the current literature. nih.govatdbio.combeilstein-journals.orgresearchgate.netesr.ie

Specific studies focusing on the cellular uptake mechanisms and precise intracellular localization of this compound within various cell types were not found in the provided search results. While general principles of cellular uptake and intracellular localization for other compounds and proteins are discussed in the literature, direct data for this compound remains to be elucidated or was not covered by the provided sources.

This compound's Impact on Fundamental Cellular Processes and Biochemical Pathways

This compound exerts its biological effects by influencing fundamental cellular processes and biochemical pathways. As an antitumor antibiotic, its primary cellular target is presumed to be DNA in susceptible cells. nih.gov The compound has been shown to inhibit phosphatase activity, specifically targeting Cdc25B. researchgate.net This inhibition suggests a broader impact on cellular regulation, as phosphatases like Cdc25 are critical "on/off" switches that modulate the activity of numerous proteins, including many important signal transduction messengers. researchgate.net Furthermore, the autooxidation of DNA-bound Dnacin B1, a closely related compound, leads to the generation of oxygen-free radicals, which can result in DNA damage and inhibition of DNA synthesis. nih.gov This highlights a direct perturbation of nucleic acid integrity and replication.

Modulation of Cell Cycle Progression by this compound

This compound has been identified as an inhibitor of Cdc25B phosphatase activity. researchgate.net Cdc25 proteins, including Cdc25A and Cdc25B, are phosphatases directly involved in the activation of cyclin-dependent kinases (CDKs) by dephosphorylation. researchgate.net CDKs, in association with cyclins, control cell cycle transit. wisc.edu By inhibiting Cdc25B, this compound can interfere with the proper regulation of the cell cycle, potentially preventing cells from progressing through critical phases. researchgate.net Overexpression of Cdc25A and Cdc25B has been observed in certain cancer types, making them potential therapeutic targets for anticancer drugs. researchgate.net The modulation of Cdc25B by this compound therefore indicates its capacity to disrupt the cell cycle machinery, which is often deregulated in cancerous cells.

Perturbations of DNA Repair Pathways by this compound

The mechanism of action of Dnacin B1, which is structurally related to this compound and can be converted to A1, involves DNA damage. nih.govnih.gov Studies indicate that Dnacin B1 induces DNA cleavage in the presence of reducing agents. nih.gov This DNA-cleaving activity is suppressed by scavengers for oxygen free radicals and iron-specific chelators, suggesting the involvement of oxygen-free radicals in the DNA damage process. nih.gov Furthermore, Dnacin B1 has shown potent bactericidal activity against repair-deficient E. coli strains (e.g., recA, recB, and polA strains), implying that its efficacy is enhanced when DNA repair mechanisms are compromised. nih.gov This demonstrates that this compound, through its related compound Dnacin B1, perturbs DNA repair pathways by inflicting DNA damage, likely via oxidative stress. Cells have evolved multiple DNA repair pathways, such as base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR), to maintain genome stability. numberanalytics.com The observed sensitivity of repair-deficient strains to Dnacin B1 underscores the compound's interference with these critical cellular defense mechanisms.

Alterations in Cellular Signaling Cascades by this compound

This compound's inhibition of Cdc25B phosphatase activity directly impacts cellular signaling cascades. researchgate.net Cdc25 phosphatases are integral components of cell cycle checkpoints and DNA damage response signaling. researchgate.nettandfonline.com In humans, DNA damage activates a robust network of signal transduction cascades, primarily driven by phosphorylation events involving proteins like ATM and ATR, and their downstream kinases (hChk1 and hChk2). tandfonline.com These kinases further phosphorylate effector proteins such as p53, Cdc25A, and Cdc25C, which activate DNA damage checkpoints, cell death mechanisms, or DNA repair pathways. tandfonline.com By inhibiting Cdc25B, this compound can disrupt the proper flow of these signaling cascades, potentially leading to an accumulation of DNA damage or aberrant cell cycle progression. researchgate.nettandfonline.com This suggests that this compound's influence extends to the intricate network of signaling pathways that govern cellular responses to stress and maintain genomic integrity.

Structure Activity Relationship Sar Studies of Dnacin A1

Correlating Specific Structural Features of Dnacin A1 with Biological Activity

Detailed and explicit structure-activity relationship (SAR) studies focusing solely on this compound and its specific structural modifications are limited in publicly available literature. However, insights into its biological activity can be inferred from its structural classification and the known mechanisms of action of related compounds.

This compound possesses a complex polycyclic architecture that includes a quinone moiety nih.gov. This quinone structure is crucial, as similar benzoquinoid antitumor compounds, such as Dnacin B1, are known to exert their effects through mechanisms involving DNA interaction and the generation of reactive oxygen species (ROS). Specifically, Dnacin B1 has been shown to inhibit DNA synthesis and cause DNA cleavage in the presence of reducing agents, a process suppressed by oxygen free radical scavengers and iron-specific chelators. This suggests that the quinone moiety in this compound likely undergoes redox cycling, leading to the production of DNA-damaging free radicals, which is a common mode of action for many quinone-containing antitumor agents.

Rational Design Principles for this compound Analogues Based on SAR

Given the limited direct SAR data for this compound, rational design principles for its analogues would primarily focus on maintaining or enhancing the key structural features inferred to be critical for its activity, while potentially improving its pharmacological properties.

Quinone Moiety Modification: The quinone system is likely central to this compound's redox activity and DNA-damaging potential. Analogues could be designed by subtly modifying the substituents on the quinone ring to tune its redox potential, thereby influencing the generation of reactive oxygen species and subsequent DNA damage. This could involve introducing electron-donating or electron-withdrawing groups to modulate reactivity.

Polycyclic Scaffold Integrity: The complex naphthyridinomycin-type polycyclic core is crucial for target recognition and binding, whether to DNA or cdc25B phosphatase. Rational design would aim to preserve this core structure while exploring minor modifications to peripheral groups or stereochemistry to enhance binding affinity, selectivity, or metabolic stability. For instance, modifications that improve the fit within the cdc25B active site, as predicted by computational methods, could lead to more potent inhibitors.

Addressing the Alpha-Carbinolamine: The interconversion between this compound and B1 suggests the alpha-carbinolamine moiety as a potential site for modification. Analogues could explore stabilizing or altering this group to control the compound's stability or to create prodrugs that release the active form at the target site.

The rational design process would ideally be iterative, combining synthetic chemistry with biological evaluation and computational modeling to guide the optimization of new analogues.

Computational Approaches in this compound SAR (e.g., Molecular Docking, Quantitative Structure-Activity Relationships (QSAR))

Computational approaches play a vital role in modern drug discovery and can be highly beneficial in understanding and predicting the SAR of compounds like this compound, especially when experimental data are scarce or complex.

Molecular Docking: Molecular docking simulations can be used to predict the preferred binding orientation and affinity of this compound and its analogues to their biological targets, such as cdc25B phosphatase or DNA nih.gov.

Target Interaction Analysis: By docking this compound into the active site of cdc25B phosphatase (if a high-resolution structure is available), researchers can identify key amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that stabilize the complex. This information can guide the design of analogues with improved binding.

DNA Binding Mode: For DNA-targeting activity, docking studies can elucidate how this compound interacts with DNA, whether through intercalation, minor groove binding, or covalent alkylation. This can help in understanding the structural requirements for sequence selectivity and the mechanism of DNA damage.

Binding Energy Prediction: Docking scores and estimated binding energies can provide a computational ranking of analogues, allowing for the prioritization of compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationships (QSAR): QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.gov. While detailed experimental activity data for a series of this compound analogues are not widely published, QSAR could be applied if such data were generated.

Descriptor Calculation: Molecular descriptors (e.g., electronic, steric, hydrophobic properties) for this compound and its hypothetical analogues would be calculated.

Model Development: Statistical methods (e.g., multiple linear regression, partial least squares, artificial neural networks) would then be used to build a predictive model correlating these descriptors with the observed biological activity (e.g., IC50 for cdc25B inhibition, DNA cleavage efficiency) nih.gov.

Activity Prediction and Lead Optimization: A validated QSAR model could then predict the activity of new, unsynthesized this compound analogues, thereby accelerating the lead optimization process and reducing the need for extensive experimental synthesis and testing.

Interactive Data Table: Key Properties and Activities

Compound NameChemical FormulaPubChem CIDPrimary Biological ActivityMechanism of Action (Inferred/Known)Key Structural Features
This compoundC20H23N5O411741510Antitumor, cdc25B phosphatase inhibition naturtejo.comDNA interaction/cleavage (via redox cycling of quinone moiety), cdc25B phosphatase inhibition naturtejo.comNaphthyridinomycin-type polycyclic scaffold, quinone moiety nih.gov
Dnacin B1C19H24N4O53034288Antitumor, cdc25B phosphatase inhibition naturtejo.comDNA interaction/cleavage (via redox cycling of quinone moiety and free radical generation)Naphthyridinomycin-type polycyclic scaffold, quinone moiety, alpha-carbinolamine moiety (convertible to A1) nih.gov

Advanced Research Methodologies Applied to Dnacin A1 Studies

Advanced Microscopy Techniques for Mechanistic Elucidation of Dnacin A1 Effects

Advanced microscopy techniques provide unparalleled resolution and dynamic observational capabilities, which are crucial for understanding the subcellular interactions and effects of chemical compounds like this compound.

Super-resolution Microscopy for Subcellular Target Visualization

Super-resolution microscopy (SRM) overcomes the diffraction limit of conventional light microscopy, enabling visualization of cellular structures and processes at the nanoscale, typically achieving resolutions down to 20-30 nm and even as low as 6 nm in some applications nih.govmdpi.comeurekalert.orgpolyu.edu.hk. Techniques such as Structured Illumination Microscopy (SIM) and Stochastic Optical Reconstruction Microscopy (STORM) allow scientists to observe subcellular or even molecular processes in greater detail eurekalert.orgpolyu.edu.hkmdpi.com.

For this compound, SRM could be instrumental in precisely localizing its molecular targets within cells. By visualizing the compound's distribution and its impact on specific organelles or protein complexes, researchers could gain insights into its primary sites of action and downstream cellular perturbations. For instance, if this compound interacts with DNA or specific proteins, SRM could reveal the exact nuclear or cytoplasmic regions where these interactions occur, offering a nanoscale view of its mechanism.

Live-cell Imaging and Dynamic Studies of this compound Interactions

Applying live-cell imaging to this compound studies would allow for the observation of dynamic cellular responses to the compound in real-time. This could include tracking the uptake and intracellular trafficking of this compound, observing its immediate effects on cellular morphology, membrane dynamics, or organelle movement, and analyzing the kinetics of any induced cellular events like cell cycle arrest or programmed cell death. Such dynamic studies would provide crucial insights into the temporal progression of this compound's effects, which are often missed by traditional endpoint assays ru.nl.

Electron Microscopy for Detailed Subcellular Analysis of this compound Effects

Omics Technologies in this compound Research

'Omics' technologies provide a comprehensive, high-throughput analysis of biological molecules, offering systemic insights into cellular responses to stimuli like chemical compounds.

Proteomics Investigations of this compound-Mediated Target Modulation

Proteomics is the large-scale study of proteins, their structures, functions, and interactions within biological systems. Mass spectrometry (MS) is a key analytical technique in proteomics, enabling the identification, quantification, and characterization of proteins, peptides, and post-translational modifications with high sensitivity and accuracy. Targeted proteomics, such as Selected Reaction Monitoring (SRM), allows for hypothesis-driven investigation and quantification of specific proteins, even those of low abundance. Proteomic analysis provides a comprehensive understanding of the proteome's dynamics and its relationship with diseases and drug treatments, serving as a powerful tool for target identification and validation, biomarker discovery, and mechanism of action elucidation.

For this compound, proteomics could identify the specific protein targets that the compound interacts with or modulates. This could involve comparing the protein expression profiles of treated versus untreated cells, identifying changes in protein abundance, post-translational modifications (e.g., phosphorylation), or protein-protein interactions. Such investigations could reveal the direct protein targets of this compound and the broader cellular pathways affected by its activity, providing a detailed molecular signature of its effects.

Metabolomics Profiling of Cellular Responses to this compound

Metabolomics is the systematic study of small-molecule metabolites within a biological system, representing the downstream output of gene expression and protein activity. Metabolomic profiling can detect alterations in metabolic responses of cells or tissues resulting from external stimuli or genetic modifications. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for both targeted and untargeted metabolomic analysis, offering a comprehensive overview of metabolite changes. Metabolomics holds significant promise in unveiling intricate cellular responses and understanding the mechanisms of action of various compounds.

In the context of this compound, metabolomics profiling could reveal shifts in cellular metabolic pathways in response to the compound. This could include changes in energy metabolism (e.g., glycolysis, TCA cycle), amino acid metabolism, lipid metabolism, or nucleotide synthesis. By identifying specific altered metabolites, researchers could infer the metabolic consequences of this compound's action, providing a functional readout of its impact on cellular physiology. This could highlight how the compound disrupts or reprograms cellular processes to exert its antitumor effects.

Compound Information

Advanced Biochemical and Biophysical Assays for this compound Research

Advanced biochemical and biophysical assays are indispensable tools in drug discovery and mechanistic studies, allowing for a comprehensive understanding of a compound's interaction with its biological targets and its subsequent cellular effects. For this compound, these methodologies are vital for elucidating its precise mechanism of action (MoA) and characterizing its inhibitory properties. The integration of various assay types, including enzymatic activity, binding, and cell-based functional assays, provides a holistic view of the compound's biological profile wikidata.org.

Enzymatic Activity Assays for Target Characterization

Enzymatic activity assays are fundamental for identifying and characterizing the direct protein targets of a compound and quantifying its inhibitory potency. In the case of this compound, a significant research finding highlights its inhibitory effect on cdc25B phosphatase activity. wikipedia.org

Detailed Research Findings: Studies have demonstrated that this compound acts as an inhibitor of cdc25B phosphatase. This crucial enzyme is a protein phosphatase directly involved in the activation of p34cdc2 protein kinase through dephosphorylation, playing a vital role in mitotic progression. wikipedia.org To assess this inhibitory activity, a fusion protein comprising glutathione-S-transferase (GST) and the catalytic domain of cdc25B protein was engineered. This fusion protein was shown to retain its phosphatase activity, which was then measured using a chromogenic substrate, p-nitrophenylphosphate. wikipedia.org

This compound, along with Dnacin B1 (another benzoquinoid antitumor compound), was found to inhibit the phosphatase activity of cdc25B in a non-competitive manner. wikipedia.org This indicates that this compound does not compete directly with the substrate for the enzyme's active site but rather binds to a different site on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency. nih.gov

Enzymatic activity assays for target characterization often involve continuous monitoring of the reaction to gain detailed kinetic information, which is crucial for understanding the mechanism of inhibition. semanticscholar.orguniprot.org These assays are typically performed under controlled conditions of substrate concentration, enzyme concentration, buffer, and temperature to ensure reliable and reproducible results. semanticscholar.org

Table 1: Conceptual Data for this compound's Effect on cdc25B Phosphatase Activity

ConditionRelative cdc25B Phosphatase Activity (%)Inhibition Type
Vehicle Control100N/A
This compound (e.g., 10 µM)15-25 (Reduced)Non-competitive wikipedia.org
This compound (e.g., 100 µM)<10 (Significantly Reduced)Non-competitive wikipedia.org

Binding Assays (e.g., DNA Binding, Protein-Ligand Interactions)

Binding assays are essential for quantifying the direct physical interaction between a compound and its target, providing insights into affinity, kinetics, and stoichiometry. Given that this compound inhibits the cdc25B protein phosphatase, protein-ligand interaction assays are particularly relevant. wikipedia.org

Protein-Ligand Interaction Assays: Understanding the binding mechanisms between this compound and cdc25B is critical for drug development. Various biophysical techniques are employed to characterize these interactions:

Surface Plasmon Resonance (SPR): SPR is a label-free technology that provides real-time data on binding kinetics (association and dissociation rates) and affinity (dissociation constant, Kd). wikipedia.orgmdpi.comkaysnyderattorney.com It can quantify interactions across a wide range of affinities and helps determine the stoichiometry of binding. mdpi.com For this compound, SPR could be used to measure its direct binding to purified cdc25B protein, providing precise Kd values and kinetic parameters.

Isothermal Titration Calorimetry (ITC): ITC measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile (enthalpy, entropy, and binding constant, Kd) of the binding event in a single experiment. nih.govwikipedia.orgscispace.com This technique can reveal the driving forces behind this compound's interaction with cdc25B, such as whether the binding is enthalpy-driven or entropy-driven.

Mass Spectrometry (MS): MS-based approaches are highly sensitive and specific for detecting and monitoring multiple molecules in a sample. mdpi.com In protein-ligand interaction studies, MS can be used for label-free receptor binding, identifying new protein ligands, and even characterizing covalent binders. mdpi.comscispace.com For this compound, MS could confirm direct binding to cdc25B and potentially identify the specific amino acid residues involved in the interaction, especially if the binding involves covalent modification.

Microscale Thermophoresis (MST): MST analyzes small molecule binding in solution by measuring the movement of fluorescently labeled proteins in temperature gradients. mdpi.comscispace.com This technique is useful for determining binding affinities (Kd) and can be applied in various sample matrices, including cell lysates.

DNA Binding Assays: While the primary known target of this compound is cdc25B phosphatase, some antitumor agents exert their effects through direct interaction with DNA. If future research suggests a DNA-binding component to this compound's mechanism, techniques such as DNase I footprinting and electrophoretic mobility shift assays (EMSA) could be employed. DNase I footprinting reveals specific DNA sequences protected by protein binding, while EMSA detects changes in the electrophoretic mobility of DNA fragments upon binding to a compound or protein. More recently, mass photometry has emerged as a method to study protein-DNA interactions by measuring the mass of biomolecules in solution.

Table 2: Conceptual Data for this compound Protein-Ligand Binding to cdc25B

Assay TypeParameter MeasuredConceptual Result (this compound + cdc25B)
SPRKd (Dissociation Constant)e.g., 50 nM
kon (Association Rate)e.g., 1 x 105 M-1s-1
koff (Dissociation Rate)e.g., 5 x 10-3 s-1
ITCΔH (Enthalpy Change)e.g., -15 kcal/mol (Exothermic)
ΔS (Entropy Change)e.g., +20 cal/mol·K (Favorable)
N (Stoichiometry)e.g., 1:1
MSTKd (Dissociation Constant)e.g., 60 nM

Cell-based Functional Assays (e.g., Cell Cycle Analysis, Reporter Gene Assays)

Cell-based functional assays are critical for understanding the biological consequences of a compound's activity within a living cellular context. For an antitumor antibiotic like this compound, which targets a cell cycle-regulating enzyme, these assays provide direct evidence of its impact on cellular proliferation and signaling pathways.

Cell Cycle Analysis: Given that cdc25B phosphatase is a key regulator of the cell cycle, particularly the G2/M transition, cell cycle analysis is an indispensable assay for studying this compound. mdpi.comscispace.com

Methodology: Cell cycle analysis typically employs flow cytometry, where cells are stained with fluorescent dyes that quantitatively bind to DNA, such as propidium (B1200493) iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI). The fluorescence intensity correlates with the DNA content, allowing for the distinction of cells in different phases: G0/G1 (diploid DNA content), S (intermediate DNA content due to DNA synthesis), and G2/M (tetraploid DNA content).

Expected Findings: As an inhibitor of cdc25B, this compound would be expected to interfere with the progression of cells through the G2/M phase. This interference could lead to an accumulation of cells in the G2/M phase, indicating a cell cycle arrest. mdpi.com Such an arrest is a common mechanism by which antitumor agents exert their cytotoxic effects, preventing uncontrolled cell proliferation.

Table 3: Conceptual Data for Cell Cycle Distribution After this compound Treatment

Cell Cycle PhaseVehicle Control (%)This compound (e.g., 100 nM) (%)
G0/G15540
S3020
G2/M1540 (Accumulation)

Reporter Gene Assays: Reporter gene assays are powerful tools for investigating the regulation of gene expression and the activation of specific cell signaling pathways in response to a compound.

Methodology: These assays involve introducing a construct into cells where a easily detectable reporter gene (e.g., luciferase, β-galactosidase, green fluorescent protein) is linked to a specific gene regulatory element (e.g., a promoter or enhancer) or a transcription factor response element. Changes in the expression of the reporter gene, measured by its enzymatic activity or fluorescence, reflect the activity of the regulatory element or pathway.

Application to this compound: Since cdc25B plays a role in cell cycle progression, this compound's inhibition of cdc25B could impact the expression of genes downstream in cell cycle regulatory pathways. Reporter gene assays could be designed to monitor the activity of promoters or transcription factors known to be regulated by the cdc25B-CDK1 axis or other cell cycle checkpoints. For example, a reporter construct driven by a promoter sensitive to G2/M checkpoint activation could show altered activity upon this compound treatment, providing insights into the cellular response to cdc25B inhibition.

Table 4: Conceptual Data for Reporter Gene Activity Changes with this compound Treatment

Reporter Gene Construct (Pathway)Relative Reporter Activity (Fold Change vs. Control)
Cell Cycle Checkpoint Promoter0.5 (Downregulated)
Apoptosis Pathway Promoter2.0 (Upregulated)
Proliferation Marker Promoter0.3 (Downregulated)

Q & A

Q. How should researchers design experiments to characterize the physicochemical properties of Dnacin A1?

Methodological Answer: Begin with spectroscopic techniques (e.g., NMR, IR) to confirm molecular structure, followed by chromatographic methods (HPLC, LC-MS) to assess purity and stability under varying conditions (e.g., pH, temperature). Include controls such as known analogs or reference compounds to validate analytical protocols. Use triplicate measurements to account for instrumental variability, and report confidence intervals for key parameters like melting points or solubility .

Q. What statistical frameworks are recommended for initial hypothesis testing in this compound efficacy studies?

Methodological Answer: For preliminary in vitro or in vivo studies, employ ANOVA to compare treatment groups against controls, ensuring homogeneity of variance (Levene’s test) and normality (Shapiro-Wilk test). If assumptions are violated, use non-parametric alternatives like Kruskal-Wallis. Power analysis should precede experiments to determine sample sizes, with a minimum power of 0.8 and α = 0.05 to reduce Type II errors .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer: Document synthetic protocols with granular detail, including solvent purity, reaction kinetics, and purification steps. Provide raw spectral data (e.g., NMR peaks, HRMS) in supplementary materials. Cross-validate results using independent replication by a second team, and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public data deposition .

Advanced Research Questions

Q. How should contradictory findings in this compound’s mechanism of action be resolved?

Methodological Answer: Conduct a systematic contradiction analysis:

  • Map conflicting results (e.g., differential binding affinities in assays) against experimental conditions (e.g., cell lines, buffer compositions).
  • Use meta-regression to identify confounding variables (e.g., temperature, protein concentration).
  • Validate hypotheses through orthogonal methods (e.g., SPR for binding kinetics vs. ITC for thermodynamic profiling). Reference frameworks like the "principal contradiction" concept to prioritize variables with the strongest mechanistic influence .

Q. What strategies are effective for integrating multi-omics data in this compound toxicity studies?

Methodological Answer: Apply dimensionality reduction (PCA, t-SNE) to transcriptomic, proteomic, and metabolomic datasets to identify convergent pathways. Use pathway enrichment tools (DAVID, MetaboAnalyst) to annotate toxicity-related networks. For temporal data, employ mixed-effects models to account for intra-subject variability. Cross-reference findings with public databases (e.g., PubChem, ChEMBL) to contextualize novelty .

Q. How can researchers optimize high-throughput screening (HTS) assays for this compound derivatives?

Methodological Answer:

  • Pre-screen compounds using computational docking (AutoDock, Schrödinger) to prioritize candidates.
  • Implement a staggered validation workflow: primary HTS (≥10,000 compounds), secondary dose-response (IC50/EC50), and tertiary counter-screens (e.g., cytotoxicity).
  • Use Z’-factor > 0.5 to confirm assay robustness and include plate controls (DMSO, reference inhibitors) to normalize inter-run variability.
  • Address false positives via structure-activity relationship (SAR) clustering .

Q. What ethical and methodological considerations apply to in vivo studies of this compound?

Methodological Answer:

  • Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification.
  • Predefine humane endpoints and use pharmacokinetic modeling to minimize unnecessary dosing.
  • For translational relevance, select species with homologous metabolic pathways (e.g., cytochrome P450 isoforms).
  • Disclose conflicts of interest and adhere to institutional review board (IRB) protocols for data transparency .

Data Analysis & Reporting

Q. How should researchers handle missing data in this compound clinical trial datasets?

Methodological Answer:

  • Classify missingness mechanisms (MCAR, MAR, MNAR) via Little’s test.
  • For MCAR/MAR, apply multiple imputation (MICE algorithm) or maximum likelihood estimation.
  • For MNAR, conduct sensitivity analyses (pattern-mixture models) and report limitations explicitly in publications. Avoid ad hoc methods like listwise deletion, which introduce bias .

Q. What peer-review criteria are critical for publishing this compound research?

Methodological Answer: Journals prioritize studies with:

  • Mechanistic depth (e.g., target engagement validation beyond IC50).
  • Rigorous controls (e.g., off-target profiling, stability in biological matrices).
  • Data accessibility (raw files in repositories like Zenodo or Figshare).
  • Adherence to discipline-specific guidelines (e.g., Beilstein’s experimental detail requirements ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.